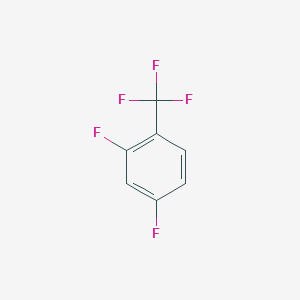

2,4-Difluorobenzotrifluoride

Description

Significance of Fluorine in Organic Chemistry and Molecular Design

Fluorine's prominence in organic chemistry stems from its distinct properties. As the most electronegative element, it creates strong carbon-fluorine bonds, leading to enhanced thermal and metabolic stability in molecules. numberanalytics.comtandfonline.comnih.gov This stability is a crucial factor in the design of pharmaceuticals and advanced materials. bohrium.commdpi.com The small size of the fluorine atom, comparable to hydrogen, allows it to be introduced into a molecule often without significant steric alteration, yet its powerful electron-withdrawing nature can profoundly influence a molecule's chemical reactivity, acidity, basicity, and binding affinity to biological targets. numberanalytics.comtandfonline.combohrium.com It is estimated that approximately 20-30% of all pharmaceuticals contain at least one fluorine atom. numberanalytics.com

Academic Relevance of Polyfluorinated Benzene (B151609) Derivatives in Advanced Chemical Sciences

Polyfluorinated benzene derivatives, which contain multiple fluorine atoms, are of significant academic interest. numberanalytics.com The presence of several fluorine atoms on a benzene ring creates a highly electron-deficient aromatic system, leading to unique reactivity patterns. mdpi.com These compounds are pivotal in studying reaction mechanisms, particularly in electrophilic and nucleophilic aromatic substitution reactions. numberanalytics.comvedantu.com Furthermore, polyfluorinated benzenes serve as essential building blocks in the synthesis of complex organic molecules, including agrochemicals, liquid crystals, and high-performance polymers. atomfair.comchemimpex.com Their unique electronic and physical properties also make them valuable probes for understanding non-covalent interactions in biological and materials science contexts. mdpi.com

Positioning 2,4-Difluorobenzotrifluoride within Contemporary Chemical Research

This compound, with its distinct substitution pattern of two fluorine atoms and a trifluoromethyl group on the benzene ring, is a significant compound in contemporary chemical research. It serves as a versatile intermediate in the synthesis of a wide array of more complex molecules. sandoopharma.com The combination of the electron-withdrawing fluorine atoms and the trifluoromethyl group makes the aromatic ring susceptible to certain chemical transformations while being resistant to others, allowing for selective chemical modifications. This positions this compound as a valuable tool for chemists developing new pharmaceuticals, agrochemicals, and specialty materials. atomfair.com

Overview of Key Research Domains Pertaining to this compound

Research involving this compound is primarily concentrated in several key areas. A major focus is its use as a synthetic intermediate. For instance, it is a precursor in the preparation of various biologically active compounds and pharmaceutical ingredients. sandoopharma.com Additionally, it is employed in the synthesis of agrochemicals, such as herbicides and insecticides. chemimpex.com The compound is also utilized in materials science for the development of specialty polymers and other advanced materials that require high thermal stability and specific electronic properties. atomfair.comchemimpex.com

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C7H3F5 |

| Molecular Weight | 182.091 g/mol |

| Boiling Point | 109.1±35.0 °C at 760 mmHg |

| Density | 1.4±0.1 g/cm³ |

| Flash Point | 27.0±12.8 °C |

| LogP | 3.07 |

| Index of Refraction | 1.391 |

| Source: chemsrc.com |

Spectroscopic Data for this compound

| Technique | Data |

| Mass Spectrometry | Molecular Ion Peak (m/z): 182.015488 (Exact Mass) chemsrc.comuni.lu |

| Predicted Collision Cross Section (CCS) values (Ų) per adduct | |

| [M+H]+ | 183.02277 m/z, 127.3 Ų uni.lu |

| [M+Na]+ | 205.00471 m/z, 138.2 Ų uni.lu |

| [M-H]- | 181.00821 m/z, 125.3 Ų uni.lu |

| Source: chemsrc.comuni.lu |

Structure

3D Structure

Properties

IUPAC Name |

2,4-difluoro-1-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F5/c8-4-1-2-5(6(9)3-4)7(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQJOLFTWPSZESR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50559452 | |

| Record name | 2,4-Difluoro-1-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50559452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64248-61-9 | |

| Record name | 2,4-Difluoro-1-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50559452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Difluorobenzotrifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Elucidation of Reaction Mechanisms and Reactivity Profiles of 2,4 Difluorobenzotrifluoride

Nucleophilic Aromatic Substitution (SNAr) Reactions Involving 2,4-Difluorobenzotrifluoride

Nucleophilic aromatic substitution (SNAr) is a critical class of reactions for the functionalization of electron-deficient aromatic rings. In the case of this compound, the presence of strongly electron-withdrawing fluorine and trifluoromethyl groups renders the aromatic ring highly susceptible to nucleophilic attack.

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process. pressbooks.pub In the first, rate-determining step, a nucleophile attacks the carbon atom bearing a leaving group, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com This step disrupts the aromaticity of the ring. The negative charge in this intermediate is delocalized throughout the ring and is particularly stabilized by electron-withdrawing groups at the ortho and para positions relative to the point of attack. masterorganicchemistry.comlibretexts.org

In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored. masterorganicchemistry.com While this stepwise mechanism is common, especially for highly electron-deficient substrates that form stable Meisenheimer complexes, recent studies suggest that some SNAr reactions may proceed through a concerted or borderline mechanism, where the bond formation and bond breaking occur in a more synchronous fashion. rsc.orgimperial.ac.uk

The reactivity and regioselectivity of SNAr reactions on this compound are dictated by the powerful electronic effects of its substituents.

Reactivity: Both the fluorine atoms and the trifluoromethyl (CF₃) group are strongly electron-withdrawing through the inductive effect (-I effect). core.ac.uk This effect significantly reduces the electron density of the aromatic ring, making it highly electrophilic and thus activating it towards nucleophilic attack. libretexts.org The CF₃ group, in particular, is one of the strongest electron-withdrawing groups and substantially lowers the energy barrier for the formation of the anionic Meisenheimer intermediate. libretexts.org The cumulative effect of two fluorine atoms and a trifluoromethyl group makes this compound exceptionally reactive in SNAr reactions.

Regioselectivity: The position of nucleophilic attack is determined by the ability of the substituents to stabilize the negative charge in the resulting Meisenheimer complex. In this compound, the CF₃ group is located at the C1 position.

Attack at the C4 position (para to CF₃): When a nucleophile attacks the carbon bearing the fluorine at C4, the negative charge of the intermediate can be delocalized onto the powerfully electron-withdrawing CF₃ group through resonance. This provides substantial stabilization for the intermediate, making this position the most favorable for nucleophilic attack.

Attack at the C2 position (ortho to CF₃): Attack at the C2 position also allows for resonance stabilization of the negative charge by the adjacent CF₃ group. However, steric hindrance from the bulky CF₃ group may slightly disfavor this position compared to the C4 position.

The fluorine atom at C2 also contributes to the activation of the C4 position. Therefore, nucleophilic substitution predominantly occurs at the C4 position, displacing the fluoride (B91410) ion.

| Substituent | Position | Electronic Effect | Impact on Reactivity | Impact on Regioselectivity |

|---|---|---|---|---|

| -CF₃ | C1 | Strongly electron-withdrawing (-I, -R) | Strongly activates the ring | Directs attack to C4 (para) and C2 (ortho) by stabilizing the Meisenheimer complex |

| -F | C2 | Strongly electron-withdrawing (-I), weakly donating (+R) | Activates the ring | Activates C4 position for attack |

| -F | C4 | Strongly electron-withdrawing (-I), weakly donating (+R) | Activates the ring and serves as the primary leaving group | Most susceptible position for nucleophilic attack due to para-CF₃ stabilization |

Electrophilic Aromatic Substitution Reactions on Activated Fluorinated Benzene (B151609) Rings

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich aromatic ring. youtube.com The substituents already present on the ring govern the reaction's rate and regioselectivity. In this compound, the substituents have conflicting effects.

Trifluoromethyl Group (-CF₃): This group is strongly electron-withdrawing, which deactivates the benzene ring towards electrophilic attack by making it less nucleophilic. youtube.comlibretexts.org It is a meta-director, meaning it directs incoming electrophiles to the C3 and C5 positions.

In this compound, the powerful deactivating nature of the CF₃ group and the two fluorine atoms makes the ring highly unreactive towards EAS. The reaction would require harsh conditions to proceed. Regarding regioselectivity, the directing effects are as follows:

The CF₃ group at C1 directs to C3 and C5.

The F at C2 directs to C3 (meta), C5 (para), and C1 (ortho, occupied).

The F at C4 directs to C3 (ortho), C5 (ortho), and C1 (para, occupied).

All directing influences converge on the C3 and C5 positions. Therefore, if an EAS reaction were to occur, the electrophile would substitute at either the C3 or C5 position.

Radical Reactions and Their Role in Transformations of this compound

Radical reactions offer alternative pathways for the functionalization of fluorinated arenes, often complementing traditional ionic reactions. While specific studies on radical reactions of this compound are not extensively detailed in general literature, principles from related fluoroaromatic chemistry can be applied. Transformations can be initiated through various means, including photolysis, thermolysis, or the use of radical initiators. These reactions can lead to C-H functionalization or substitution of the fluorine atoms, depending on the reaction conditions and the nature of the radical species involved. For instance, radical trifluoromethylation reactions, often employing reagents like the Togni or Umemoto reagents, could potentially be used to introduce additional CF₃ groups onto the ring, although the already electron-deficient nature of the substrate might pose challenges.

Transition Metal-Catalyzed Transformations and Catalyst Development for Fluorinated Arenes

Transition metal catalysis has become a powerful tool for the functionalization of C-F and C-H bonds in fluorinated arenes. acs.org These methods provide access to a wide range of complex molecules that are difficult to synthesize via traditional routes. nih.gov For a substrate like this compound, several catalytic transformations are relevant.

C-F Bond Activation/Functionalization: Catalysts based on metals like nickel and palladium can activate the strong C-F bond, enabling cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) where the fluorine atom is replaced with other functional groups. mdpi.com

C-H Bond Activation/Functionalization: A significant area of research is the direct functionalization of C-H bonds. nih.gov In fluorinated arenes, the C-H bonds ortho to a fluorine atom are often preferentially activated. acs.orgnih.gov This selectivity is attributed to the acidity of the C-H bond and favorable interactions with the metal catalyst. For this compound, this would direct functionalization to the C3 and C5 positions. Cobalt-catalyzed C-H borylation, for example, has shown high ortho-to-fluorine selectivity on various fluoroarenes. nih.gov

The success of transition metal-catalyzed reactions involving challenging substrates like fluorinated arenes is highly dependent on the design of the ancillary ligands coordinated to the metal center. nih.gov The ligand's structure directly influences the catalyst's stability, activity, and selectivity.

Electronic Properties: Electron-rich ligands can enhance the rate of oxidative addition, a key step in many cross-coupling cycles. Conversely, the specific electronic requirements can vary depending on the mechanistic step that is rate-limiting.

Steric Properties: The steric bulk of a ligand is crucial for controlling selectivity and promoting reductive elimination, which is often the product-forming step. Bulky ligands can also prevent catalyst deactivation pathways like dimer formation.

For reactions involving fluoroarenes, specific ligand classes have proven effective. For instance, in iridium-catalyzed C-H borylation, bipyridine derivatives like 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) are commonly used, where selectivity is driven by a combination of steric and electronic factors. nih.gov In other systems, terpyridine derivatives have been employed to achieve high selectivity. nih.gov The development of catalysts often involves screening a library of ligands to find the optimal structure-performance relationship for a specific transformation, balancing reactivity with the desired chemo-, regio-, and stereoselectivity. udg.edu

Identification and Characterization of Mechanistic Intermediates in Catalytic Cycles

The elucidation of reaction mechanisms involving this compound hinges on the identification of transient species that form within catalytic cycles. While direct studies on this specific molecule are limited, mechanistic pathways can be inferred from research on closely related trifluoromethylarenes and fluorinated aromatic compounds.

In catalytic C-F bond functionalization reactions, radical intermediates are paramount. For trifluoromethylarenes, a common activation strategy involves a single electron transfer (SET) from a photoredox catalyst to the aromatic ring. This event generates a highly reactive arene radical anion as the primary mechanistic intermediate. nih.gov This intermediate is key because the added electron density destabilizes the strong C-F bonds of the trifluoromethyl group. Fragmentation of this radical anion leads to the cleavage of a C-F bond, releasing a fluoride ion and forming a difluorobenzylic radical . nih.gov This radical species can then be intercepted by various reagents, such as alkenes or hydrogen atom donors, to form new carbon-carbon or carbon-hydrogen bonds.

In the context of nucleophilic aromatic substitution (SNAr), a classic two-stage mechanism is often operative for activated arenes. This pathway proceeds through a distinct, resonance-stabilized carbanionic intermediate known as a Meisenheimer complex (or σ-complex). researchgate.netnih.gov For this compound, a nucleophile would attack the carbon atom bearing a fluorine, leading to the formation of a cyclohexadienyl anion intermediate where the negative charge is delocalized across the aromatic system and stabilized by the electron-withdrawing trifluoromethyl group. The subsequent departure of the fluoride leaving group restores the aromaticity of the ring.

Conversely, in electrophilic reactions, such as the oxidative carbonylation of benzotrifluoride (B45747), the mechanism proceeds through electrophilic attack on the electron-deficient ring. scispace.com The catalytic cycle would involve intermediates where an electrophilic species coordinates to the ring, forming a positively charged arenium ion (or σ-complex). The stability and preferred location of this intermediate dictate the regiochemical outcome of the reaction.

A summary of potential key intermediates in different reaction types is presented below.

| Reaction Type | Key Mechanistic Intermediate(s) | Formation Mechanism | Subsequent Fate |

| Reductive C-F Activation | Arene Radical Anion, Difluorobenzylic Radical | Single Electron Transfer (SET) to the arene ring, followed by C-F bond cleavage. | Interception by radical traps (e.g., alkenes) or H-atom donors. |

| Nucleophilic Aromatic Substitution (SNAr) | Meisenheimer Complex (σ-complex) | Nucleophilic addition to the aromatic ring at a carbon bearing a leaving group (fluorine). | Elimination of the fluoride leaving group to restore aromaticity. |

| Electrophilic Aromatic Substitution | Arenium Ion (σ-complex) | Electrophilic attack on the π-system of the aromatic ring. | Deprotonation to restore aromaticity and yield the substituted product. |

Stereochemical Outcomes and Regioselectivity in Complex Reactions of this compound

The stereochemical and regiochemical outcomes of reactions involving this compound are dictated by the electronic properties of its substituents and the nature of the reaction mechanism. As the molecule itself is achiral, discussions of stereochemistry are relevant only when reactions introduce new chiral centers. Currently, specific studies on enantioselective or diastereoselective reactions involving this compound are not widely documented.

Regioselectivity, however, is a critical and predictable aspect of its reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions. The trifluoromethyl (-CF3) group is a powerful electron-withdrawing group, strongly activating the aromatic ring towards nucleophilic attack. This activation is most pronounced at the ortho and para positions relative to the -CF3 group. The fluorine atoms are also moderately electron-withdrawing but are the leaving groups in SNAr.

In this compound, the C-F bond at the C4 position is para to the -CF3 group, while the C-F bond at the C2 position is ortho. Both positions are activated. However, the para position (C4) is generally more activated and less sterically hindered, making it the preferred site for nucleophilic attack. researchgate.netnih.govresearchgate.net Therefore, SNAr reactions are expected to show high regioselectivity for the displacement of the fluorine atom at the C4 position.

The table below outlines the directing effects of the substituents on the regioselectivity of nucleophilic aromatic substitution.

| Position on Ring | Substituent | Electronic Effect | Influence on Nucleophilic Attack | Predicted Outcome |

| C1 | -CF3 | Strong electron-withdrawal (-I, -R) | Strong activation of ortho (C2, C6) and para (C4) positions. | Directing group |

| C2 | -F | Moderate electron-withdrawal (-I), weak donation (+R) | Activated by ortho -CF3. Site of potential substitution. | Minor product expected |

| C4 | -F | Moderate electron-withdrawal (-I), weak donation (+R) | Activated by para -CF3. Site of potential substitution. | Major product expected |

This predictable regioselectivity makes this compound a useful building block for synthesizing specifically substituted aromatic compounds.

Kinetic Studies and Reaction Pathway Mapping for Quantitative Mechanistic Insights

Kinetic studies and reaction pathway mapping provide quantitative data to substantiate proposed reaction mechanisms. While specific experimental kinetic data for reactions of this compound are scarce in the literature, modern computational chemistry offers powerful tools for achieving these insights. researchgate.net

Computational Methods: Techniques such as Density Functional Theory (DFT) are routinely used to map the potential energy surface (PES) of a reaction. researchgate.netpku.edu.cn This involves calculating the energies of reactants, products, intermediates, and, crucially, the transition states that connect them. The energy difference between the reactants and the highest-energy transition state determines the activation energy (ΔG‡), which is the primary factor controlling the reaction rate.

Automated reaction route mapping algorithms, such as the Artificial Force Induced Reaction (AFIR) method, can systematically explore complex reaction networks to discover plausible pathways without prior assumptions, providing a comprehensive view of the reaction landscape. rsc.org

Application to this compound: For a nucleophilic aromatic substitution reaction on this compound, computational studies can be employed to:

Calculate Activation Barriers: Determine the activation energies for nucleophilic attack at both the C2 and C4 positions. A lower activation barrier for attack at C4 would quantitatively confirm the regioselectivity predicted from electronic effects.

Characterize Intermediates: Confirm the stability of the proposed Meisenheimer complex intermediates for attack at each position.

Map the Full Reaction Pathway: Trace the energy profile along the reaction coordinate, from reactants through the transition state to the intermediate and finally to the products.

A hypothetical energy profile for the SNAr reaction with a generic nucleophile (Nu-) could yield the data presented in the table below, illustrating the quantitative insights gained from such studies.

| Species / State | Pathway (Attack at C4) Relative Energy (kcal/mol) | Pathway (Attack at C2) Relative Energy (kcal/mol) |

| Reactants (2,4-DFBT + Nu-) | 0.0 | 0.0 |

| Transition State 1 (TS1) | +15.2 | +18.5 |

| Meisenheimer Intermediate | -5.8 | -3.1 |

| Transition State 2 (TS2) | +2.1 | +4.3 |

| Products | -12.4 | -12.4 |

Note: The values in this table are hypothetical and for illustrative purposes only.

Such a computational study would provide strong evidence that the reaction proceeds preferentially via attack at the C4 position due to a lower activation barrier (TS1), leading to a more stable intermediate. These quantitative mechanistic insights are invaluable for reaction optimization and the design of new synthetic methodologies. nih.gov

Advanced Spectroscopic Characterization for Mechanistic and Structural Elucidation of 2,4 Difluorobenzotrifluoride

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Understanding Electronic Environments and Molecular Dynamics

NMR spectroscopy serves as a powerful tool for probing the intricate electronic environments and molecular dynamics of 2,4-Difluorobenzotrifluoride.

Multi-nuclear NMR spectroscopy, including ¹H, ¹³C, and ¹⁹F nuclei, is instrumental in defining bond connectivity and understanding the anisotropic electronic environment of the molecule.

¹H NMR: The proton NMR spectrum provides information about the aromatic protons. The chemical shifts and coupling constants are influenced by the electron-withdrawing effects of the fluorine and trifluoromethyl substituents.

¹³C NMR: The ¹³C NMR spectrum reveals the chemical environments of the carbon atoms in the benzene (B151609) ring and the trifluoromethyl group. The signals are split due to coupling with adjacent fluorine atoms, providing valuable structural information. For instance, the carbon of the CF₃ group appears as a quartet due to coupling with the three fluorine atoms. rsc.org

¹⁹F NMR: ¹⁹F NMR is particularly informative for fluorinated compounds. In this compound, distinct signals are observed for the fluorine atoms at the C2 and C4 positions, as well as for the trifluoromethyl group. The chemical shifts and coupling constants (J-coupling) between the fluorine nuclei and between fluorine and hydrogen or carbon nuclei offer detailed insights into the molecular structure. Substituent chemical shifts in benzotrifluorides have been noted to follow a reverse trend where electron-donating groups cause downfield shifts and electron-accepting groups cause upfield shifts. uq.edu.au

| Nucleus | Chemical Shift (δ) ppm | Coupling Constant (J) Hz |

| ¹H | 7.68 (d), 8.14 (d) | J = 8.0 |

| ¹³C | 123.8 (q), 125.5 (q), 130.1, 133.5, 134.5 (q), 165.9 | J = 271, J = 4, J = 33 |

| ¹⁹F | -63.21 (s) |

Data based on a similar compound from search result rsc.org.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed for unambiguous assignment of complex spectra and for conformational analysis. huji.ac.il These methods establish correlations between different nuclei, helping to piece together the complete molecular structure. harvard.edu

COSY: A homonuclear technique that reveals proton-proton coupling networks, aiding in the assignment of aromatic protons.

HSQC: A heteronuclear technique that correlates proton and carbon nuclei that are directly bonded, confirming the assignment of protonated carbons.

Vibrational Spectroscopy (Infrared and Raman) for Probing Molecular Vibrations and Intermolecular Interactions

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information about the molecular vibrations and can be used to study intermolecular interactions. nih.gov

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying functional groups based on their characteristic vibrational frequencies. researchgate.netyoutube.comresearchgate.net The FTIR spectrum of this compound is characterized by absorption bands corresponding to C-F, C-H, and C=C stretching and bending vibrations, as well as vibrations associated with the trifluoromethyl group. jconsortium.com The positions and intensities of these bands provide a unique fingerprint for the molecule. libretexts.org

Interactive Data Table: Characteristic FTIR Absorption Bands for this compound and Related Structures (Note: Specific, complete FTIR data for this compound was not available. This table presents typical ranges for the functional groups present.)

| Vibrational Mode | Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aromatic C=C Stretch | 1625 - 1400 |

| C-F Stretch (Aryl) | 1300 - 1100 |

| C-F Stretch (CF₃) | 1350 - 1120 (multiple strong bands) |

| Aromatic C-H Bend | 900 - 675 |

Data compiled from general knowledge and related compounds in search results jconsortium.comnih.govnih.govnih.gov.

Raman spectroscopy complements FTIR by providing information on non-polar bonds and symmetric vibrations. nih.gov The Raman spectrum of this compound would show characteristic bands for the aromatic ring and the C-F bonds.

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that can be used to detect low concentrations of analytes. bg.ac.rs While specific SERS applications for this compound are not detailed in the provided context, SERS could potentially be used for trace analysis of this compound by adsorbing it onto a roughened metal surface, which significantly enhances the Raman signal. spectroscopyonline.comrsc.org

High-Resolution Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragment Analysis

High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula of this compound by providing a highly accurate mass measurement. chemrxiv.org Electron ionization (EI) is a common technique used to generate a mass spectrum, which shows the molecular ion peak and a series of fragment ion peaks. nist.gov The fragmentation pattern is a unique characteristic of the molecule and provides valuable structural information. youtube.com

The fragmentation of fluorinated aromatic compounds in mass spectrometry can involve complex rearrangements, including the migration of fluorine atoms. nih.govresearchgate.net Analysis of the fragmentation pathways of this compound would involve identifying the neutral fragments lost to produce the observed ions. For example, the loss of a fluorine atom or a CF₂ group are common fragmentation pathways for such compounds. researchgate.net

Interactive Data Table: Predicted High-Resolution Mass Spectrometry Data for this compound (Note: This table is based on the known atomic masses and predicted fragmentation patterns.)

| Ion | Molecular Formula | Calculated m/z |

| [M]⁺ | C₇H₃F₅⁺ | 182.0155 |

| [M-F]⁺ | C₇H₃F₄⁺ | 163.0126 |

| [M-CF₃]⁺ | C₆H₃F₂⁺ | 113.0152 |

Calculated m/z values are based on the most abundant isotopes.

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting products. While specific MS/MS studies detailing the fragmentation of this compound are not extensively published, its fragmentation pathways can be predicted based on the known behavior of fluorinated aromatic compounds and general principles of mass spectrometry. nih.govyoutube.com

Under electron ionization (EI), the this compound molecule (molecular weight: 180.09 g/mol ) would first form a molecular ion [C₇H₃F₅]⁺•. The high energy of EI typically induces extensive fragmentation, driven by the formation of the most stable possible cations and radicals. youtube.com The presence of both aromatic C-F bonds and a trifluoromethyl group leads to several predictable fragmentation pathways.

A primary fragmentation event would likely involve the C-F bond cleavage within the trifluoromethyl group, which is generally weaker than the C-F bonds on the aromatic ring. This would result in the loss of a fluorine radical (•F) to form the [C₇H₃F₄]⁺ ion (m/z 161). Subsequent losses of fluorine are possible.

Another significant pathway is the cleavage of the C-C bond between the benzene ring and the trifluoromethyl group. This would lead to the loss of a trifluoromethyl radical (•CF₃), resulting in the formation of a 2,4-difluorophenyl cation [C₆H₃F₂]⁺ (m/z 95). Alternatively, the charge could be retained by the trifluoromethyl group, forming the [CF₃]⁺ cation (m/z 69).

Similar to other substituted benzene compounds, the aromatic ring itself can undergo fragmentation. youtube.com The initial molecular ion could also rearrange. For instance, alkylbenzene derivatives famously rearrange to form the highly stable tropylium (B1234903) ion (m/z 91). youtube.com While the electron-withdrawing substituents on this compound might influence this, analogous rearrangements are conceivable. The fragmentation of fluorinated aromatic compounds often involves complex rearrangements and the sequential loss of radicals and neutral fragments to yield stable carbenium ions. nih.gov

A summary of plausible fragmentation pathways and the resulting ions is presented in the table below.

| Precursor Ion (m/z) | Fragmentation Pathway | Resulting Ion | Ion Formula | Fragment m/z |

| 180 | Loss of Fluorine Radical | Difluorobenzotrifluoride Cation Radical | [C₇H₃F₄]⁺ | 161 |

| 180 | Loss of CF₃ Radical | 2,4-Difluorophenyl Cation | [C₆H₃F₂]⁺ | 95 |

| 180 | Alpha-cleavage | Trifluoromethyl Cation | [CF₃]⁺ | 69 |

| 95 | Loss of Difluoroacetylene | Butadienyl Cation | [C₄H₃]⁺ | 51 |

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Photochemical Processes

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides insights into the electronic transitions within a molecule upon absorption of light. For this compound, the primary chromophore is the substituted benzene ring. The absorption of UV light excites electrons from lower-energy molecular orbitals to higher-energy ones. The key electronic transitions expected for this molecule are π → π* transitions associated with the conjugated π-system of the aromatic ring.

The benzene ring itself exhibits characteristic absorptions, and the substituents (-F and -CF₃) influence the wavelength and intensity of these absorptions. Both fluorine and the trifluoromethyl group are electron-withdrawing groups, which can cause a shift in the absorption maxima (λ_max) compared to unsubstituted benzene. A study on the molecular conformation and electronic transitions of the structurally similar 2,4-difluorobenzoic acid utilized UV spectroscopy alongside quantum chemical calculations to analyze these effects. chemicalbook.com

The photochemical processes of benzotrifluoride (B45747) derivatives are of significant environmental interest. acs.orgfigshare.com Studies on the direct photolysis of various substituted benzotrifluorides in water have shown that the nature of the ring substituents plays a critical role in the photochemical reactivity of the CF₃ group. acs.orgfigshare.com While some benzotrifluorides are unstable under UV irradiation and undergo hydrolysis to form benzoic acids, the rate of this photodefluorination is highly dependent on the electronic properties of the substituents. acs.org Research has demonstrated that strong electron-donating groups (like -NH₂) enhance the rate of photochemical hydrolysis, whereas electron-withdrawing groups tend to decrease it. acs.org Given that both the fluoro and trifluoromethyl groups in this compound are electron-withdrawing, it is predicted that the compound would exhibit relatively low reactivity towards direct photolytic hydrolysis compared to derivatives bearing electron-donating groups. acs.org

| Transition Type | Orbitals Involved | Chromophore | Expected Wavelength Region |

| π → π | π (HOMO) → π (LUMO) | Substituted Benzene Ring | 200-300 nm |

| n → σ | n (F lone pair) → σ | C-F bond | < 200 nm (Far UV) |

X-ray Diffraction and Crystallography for Solid-State Structural Determination of Derivatives

A crystal structure analysis of the parent compound, (trifluoromethyl)benzene, has been reported. nih.gov This analysis provides a benchmark for understanding the solid-state conformation of the trifluoromethyl group relative to the benzene ring. For a crystalline derivative of this compound, X-ray crystallography would elucidate the precise molecular geometry, including the planarity of the benzene ring and the orientation of the substituents. It would reveal the exact C-C bond lengths within the ring, the C-F bond lengths for both the ring and the trifluoromethyl group, and all associated bond angles.

Furthermore, crystallographic analysis would detail the intermolecular interactions that govern the crystal packing. These can include π-π stacking interactions between aromatic rings, dipole-dipole interactions, and potentially weak hydrogen bonds or halogen bonds involving the fluorine atoms. This information is crucial for understanding the solid-state properties of materials derived from this compound and for rational drug design or materials science applications.

Below is the crystallographic data for the parent compound, benzotrifluoride, which serves as a structural reference. nih.gov

| Parameter | Benzotrifluoride |

| Formula | C₇H₅F₃ |

| Crystal System | Orthorhombic |

| Space Group | P b c a |

| Unit Cell Length a (Å) | 5.898 |

| Unit Cell Length b (Å) | 14.913 |

| Unit Cell Length c (Å) | 14.979 |

| Unit Cell Angles (α, β, γ) | 90°, 90°, 90° |

Advanced Spectroscopic Methods for In-situ Reaction Monitoring and Kinetic Studies

Advanced spectroscopic techniques are invaluable for monitoring chemical reactions in real-time (in-situ), providing crucial data for kinetic analysis, mechanistic elucidation, and process optimization. Reactions involving this compound, such as its synthesis or subsequent functionalization (e.g., nitration), can be effectively monitored using methods like Fourier-Transform Infrared (FT-IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy.

For example, the nitration of a substituted benzotrifluoride is a common industrial process. google.com Monitoring such a reaction in-situ with FT-IR or Raman spectroscopy would allow for the continuous tracking of reactant consumption and product formation. This is achieved by monitoring the characteristic vibrational frequencies of functional groups. The disappearance of the C-H bending modes of the aromatic ring at specific positions and the appearance of the symmetric and asymmetric stretching vibrations of the nitro group (-NO₂) would provide a real-time concentration profile of the reaction species.

This data can then be used to determine reaction kinetics, including the reaction order and rate constants. chemrxiv.org Kinetic studies are essential for understanding the reaction mechanism and for safely scaling up chemical processes. For instance, monitoring the nitration of 3-ethyl benzotrifluoride has been performed using ¹⁹F NMR to determine the ratio of different isomers formed. google.com This highlights the power of spectroscopy in not only tracking reaction progress but also in determining product selectivity.

The table below outlines how different spectroscopic methods could be applied to monitor a typical electrophilic substitution reaction, such as the nitration of this compound.

| Spectroscopic Method | Monitored Parameter | Information Gained |

| FT-IR Spectroscopy | Intensity of vibrational bands (e.g., Ar-H bend, N-O stretch) | Reactant/product concentrations, reaction endpoint |

| Raman Spectroscopy | Intensity of Raman shifts (e.g., ring breathing modes, NO₂ symmetric stretch) | Real-time concentration profiles, structural information |

| ¹⁹F NMR Spectroscopy | Chemical shifts and integration of fluorine signals | Isomer distribution, reaction conversion, byproduct identification |

| ¹H NMR Spectroscopy | Chemical shifts and integration of proton signals | Disappearance of aromatic protons, appearance of product signals |

Theoretical and Computational Studies on 2,4 Difluorobenzotrifluoride

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) for Ground State Properties and Reactivity Prediction

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the ground-state electronic properties of molecules. By applying DFT, researchers can calculate a variety of parameters that are crucial for understanding the reactivity of 2,4-difluorobenzotrifluoride.

Key Ground State Properties Calculable by DFT:

| Property | Description | Relevance to this compound |

| Optimized Molecular Geometry | The lowest energy arrangement of atoms in the molecule. | Provides bond lengths, bond angles, and dihedral angles, forming the basis for all other calculations. |

| Electronic Energy | The total energy of the molecule's electrons in the ground state. | A fundamental measure of the molecule's stability. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Indicates how the molecule would interact with polar solvents and electric fields. |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface. | Reveals electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for chemical attack. |

| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | A key indicator of chemical reactivity and the energy required for electronic excitation. A smaller gap suggests higher reactivity. |

Ab Initio Methods for High-Accuracy Electronic Structure Calculations

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data for parametrization. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate electronic structure information, often serving as a benchmark for other computational techniques. For this compound, these methods could be used to obtain precise values for its electronic energy and other fundamental properties.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time. For this compound, MD simulations could be employed to study the rotation of the trifluoromethyl group and to understand how molecules of this compound interact with each other and with solvent molecules in the liquid phase. This would provide insights into its bulk properties, such as viscosity and diffusion coefficients.

Prediction of Spectroscopic Parameters from First Principles and Comparison with Experimental Data

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For this compound, these predictions would be crucial for interpreting experimental spectra.

Predicted Spectroscopic Data:

| Spectroscopic Technique | Predicted Parameters | Relevance |

| Infrared (IR) Spectroscopy | Vibrational frequencies and intensities. | Helps in the assignment of experimental IR and Raman spectra to specific molecular vibrations. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical shifts (¹H, ¹³C, ¹⁹F) and coupling constants. | Aids in the structural elucidation and confirmation of the molecule's identity. |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Electronic transition energies and oscillator strengths. | Provides information about the electronic excitations within the molecule. |

Computational Elucidation of Reaction Pathways and Transition States

A significant application of computational chemistry is the study of reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify the most likely pathway from reactants to products, including the high-energy transition states.

Energy Profiles and Activation Barriers for Reaction Mechanism Understanding

For reactions involving this compound, such as nucleophilic aromatic substitution, computational methods can be used to calculate the energy profile of the reaction pathway. This involves determining the energies of the reactants, intermediates, transition states, and products. The difference in energy between the reactants and the transition state is the activation barrier, a critical factor in determining the reaction rate. A higher activation barrier corresponds to a slower reaction.

Modeling of Solvent Effects and Environmental Influences on Molecular Behavior

The behavior of a molecule in solution can differ significantly from its properties in the gas phase due to interactions with solvent molecules. Computational models, such as the Polarizable Continuum Model (PCM), are employed to simulate these solvent effects. For this compound, a molecule with a notable dipole moment, the choice of solvent would influence its electronic structure and reactivity.

In polar solvents, the dipole moment of this compound is expected to be enhanced, leading to a stabilization of its ground state. This stabilization can affect the energies of the frontier orbitals, potentially altering the HOMO-LUMO gap and, consequently, its reactivity. For instance, a polar solvent could selectively stabilize the more polar transition state of a particular reaction, thereby accelerating the reaction rate compared to a nonpolar solvent.

Environmental factors, such as temperature and pressure, also modulate molecular behavior. While these effects are often secondary to electronic and solvent effects for many organic reactions under standard conditions, they can become significant in specific applications or environmental fate studies.

Development and Application of Novel Computational Methodologies for Fluorinated Aromatic Systems

The accurate computational modeling of fluorinated aromatic compounds like this compound presents unique challenges. The high electronegativity of fluorine and the presence of multiple fluorine atoms can lead to complex electronic effects that are not always well-described by standard computational methods.

Recent advancements in computational chemistry have focused on developing new functionals within DFT and high-level ab initio methods that better account for the specific electronic environment of organofluorine compounds. These methods are crucial for obtaining reliable predictions of molecular properties, reaction mechanisms, and spectroscopic data.

For instance, methodologies that incorporate empirical dispersion corrections are becoming standard for studying intermolecular interactions involving fluorinated systems, which are known to participate in non-covalent interactions like halogen bonding and π-stacking. The application of these advanced computational techniques is essential for a deeper understanding of the chemistry of this compound and for the rational design of new materials and chemical processes involving this and related compounds.

Applications in Advanced Materials and Chemical Sciences Research

Role as a Key Synthetic Intermediate in Fluorinated Compound Development

2,4-Difluorobenzotrifluoride is a versatile intermediate in organic synthesis, primarily utilized for creating more complex fluorinated molecules for various research and industrial applications. chemicalbook.comchemicalbook.com Its chemical structure, featuring activated sites for nucleophilic substitution and the property-enhancing trifluoromethyl group, makes it a valuable precursor in multi-step synthetic pathways.

Precursor for Advanced Pharmaceutical Intermediates and Research

In the realm of pharmaceutical development, fluorinated compounds are of significant interest due to their enhanced metabolic stability and binding affinity to biological targets. While direct synthesis pathways from this compound to specific active pharmaceutical ingredients (APIs) are proprietary and often not publicly disclosed, the structural motifs present in this compound are found in various advanced pharmaceutical intermediates. A common synthetic strategy involves the introduction of an amino group to the benzotrifluoride (B45747) scaffold, creating derivatives such as 5-Amino-2,4-difluorobenzotrifluoride.

This transformation is typically achieved through a two-step process involving nitration of the benzene (B151609) ring followed by reduction of the nitro group to an amine. The resulting aminofluorobenzotrifluoride is a crucial building block for a range of therapeutic agents. For instance, fluorinated anilines are integral to the synthesis of certain kinase inhibitors and other targeted therapies in oncology. The presence of the trifluoromethyl group can significantly enhance the efficacy of these drugs.

Table 1: Key Reactions in the Synthesis of Pharmaceutical Intermediates

| Reaction Step | Reagents and Conditions | Product |

| Nitration | HNO₃/H₂SO₄ | 5-Nitro-2,4-difluorobenzotrifluoride |

| Reduction | H₂, Pd/C or Fe/HCl | 5-Amino-2,4-difluorobenzotrifluoride |

Building Block for Agrochemical Research and Development

The agrochemical industry heavily relies on fluorinated organic compounds for the development of effective and selective herbicides, insecticides, and fungicides. The trifluoromethyl group is a common feature in many modern pesticides, contributing to their biological activity and stability. semanticscholar.org Analogous compounds, such as 3,4-Dichlorobenzotrifluoride, are established intermediates in the production of diphenyl ether-based herbicides. semanticscholar.org This class of herbicides is known for its broad-spectrum weed control in various crops. semanticscholar.org

Following a similar synthetic logic, this compound is a promising building block for novel agrochemicals. Its structure allows for the synthesis of analogous diphenyl ether herbicides where the chlorine atoms are replaced by fluorine. The specific substitution pattern of this compound can influence the selectivity and efficacy of the resulting pesticide, offering a pathway for the development of next-generation crop protection agents with improved environmental profiles. Research in this area focuses on optimizing the synthetic routes and evaluating the biological activity of the resulting fluorinated compounds.

Contributions to Polymer Science and Functional Materials Research

The incorporation of fluorine into polymers can dramatically enhance their properties, leading to materials with low dielectric constants, high thermal stability, and excellent chemical resistance. This compound, as a difunctional aromatic compound, is a candidate for the synthesis of high-performance polymers such as poly(arylene ether)s.

Incorporation into Poly(arylene ether)s and Other Functional Polymers for Membrane and Material Design

Poly(arylene ether)s are a class of high-performance thermoplastics known for their excellent thermal and mechanical properties. semanticscholar.org Their synthesis often involves a nucleophilic aromatic substitution reaction between a bisphenol and an activated aromatic dihalide. semanticscholar.org The fluorine atoms in this compound activate the aromatic ring towards nucleophilic attack, making it a suitable monomer for such polymerizations. In fact, difluorides are generally more reactive than their dichloride counterparts in these reactions. semanticscholar.org

The general synthetic scheme involves the reaction of this compound with a bisphenoxide in a polar aprotic solvent at elevated temperatures. The trifluoromethyl group in the resulting polymer backbone can enhance solubility, increase the glass transition temperature, and lower the dielectric constant, making these materials attractive for applications in microelectronics and as advanced membrane materials for gas separation and filtration.

Development of Optoelectronic Materials Utilizing Fluorinated Aromatic Scaffolds

The introduction of fluorine atoms into organic conjugated materials is a well-established strategy for tuning their electronic properties for applications in optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Fluorination can lower the HOMO and LUMO energy levels of a material, which can facilitate electron injection and improve the stability of the device.

While specific research detailing the use of this compound in optoelectronic materials is not widely published, closely related compounds like 2,4-Difluorobenzonitrile are used in the synthesis of ligands for OLEDs. nih.gov This suggests that the 2,4-difluorinated aromatic scaffold with a trifluoromethyl group could be a valuable component in the design of new organic electronic materials. The strong electron-withdrawing nature of the fluorine atoms and the trifluoromethyl group can significantly influence the charge transport characteristics and photophysical properties of the resulting materials.

Research in Liquid Crystals and Specialty Fluids with Tailored Molecular Architecture

The design of liquid crystals with specific properties is crucial for advanced display technologies. The introduction of fluorine atoms into the molecular structure of liquid crystals is a key strategy for controlling properties such as dielectric anisotropy, viscosity, and clearing point. The 2,4-difluorophenyl group is a common structural motif in modern liquid crystal materials. nih.gov

Research in this area has shown that the presence and position of fluorine substituents significantly influence the mesomorphic behavior of the compounds. nih.gov For example, liquid crystals synthesized from 2,4-difluoroaniline (B146603) exhibit enhanced thermal stabilities of their mesophases. nih.gov While direct incorporation of the this compound moiety into liquid crystal structures is not extensively documented in publicly available literature, its derivatives, such as the aforementioned 2,4-difluoroaniline, are key components. The tailored electronic and steric properties imparted by the 2,4-difluoro and trifluoromethyl substituents make this structural unit a promising candidate for the design of novel liquid crystalline materials with specific and desirable properties for next-generation displays and photonic devices.

Applications in Advanced Chemical Reagents and Catalysis Research

The unique electronic properties conferred by the fluorine and trifluoromethyl substituents on the benzene ring of this compound suggest its potential as a building block in the synthesis of specialized chemical reagents and catalyst components. Research in the broader field of fluorinated organic compounds has highlighted how such substitutions can significantly influence reactivity, stability, and catalytic activity.

Development as a Derivatization Reagent for Analytical Chemistry Research

Derivatization is a chemical modification technique used in analytical chemistry to convert an analyte into a product with improved properties for analysis, such as enhanced detectability or better separation characteristics. While a wide array of derivatizing agents are known, there is a continuous search for new reagents with unique selectivities and functionalities.

Currently, there is no specific, publicly available research detailing the development or application of this compound as a derivatization reagent for analytical chemistry. The reactivity of the fluorine atoms on the aromatic ring could theoretically be exploited for nucleophilic aromatic substitution reactions to tag analytes with the 2,4-bis(trifluoromethyl)phenyl moiety. The presence of the trifluoromethyl group could potentially be advantageous for detection methods like gas chromatography with electron capture detection (GC-ECD) or mass spectrometry (MS), due to the electron-withdrawing nature and unique isotopic signature of fluorine. However, without specific studies, this remains a hypothetical application.

Table 1: Comparison of Potential vs. Established Fluorinated Derivatization Reagents

| Feature | This compound (Hypothetical) | Established Fluorinated Reagents (e.g., Pentafluorobenzyl Bromide) |

| Reactive Site | Aromatic C-F bonds | Benzylic C-Br bond |

| Reaction Type | Nucleophilic Aromatic Substitution | Nucleophilic Substitution |

| Potential Analytes | Analytes with strong nucleophilic groups | Alcohols, phenols, thiols, carboxylic acids, amines |

| Detection Enhancement | Potentially GC-ECD, MS | Well-established for GC-ECD, MS |

| Published Research | None found | Extensive |

Ligand Design in Organometallic Chemistry and Homogeneous Catalysis

In the field of organometallic chemistry, ligands play a crucial role in modulating the properties of metal catalysts, influencing their activity, selectivity, and stability. The electronic and steric properties of ligands are key design elements. Fluorinated ligands, in particular, have been shown to impact the catalytic performance of metal complexes. The electron-withdrawing nature of fluorine atoms can affect the electron density at the metal center, which in turn influences the catalytic cycle.

There is a lack of specific research demonstrating the use of this compound as a direct precursor for the synthesis of ligands for organometallic chemistry and homogeneous catalysis. The synthesis of phosphine (B1218219) ligands, a prominent class of ligands in catalysis, often involves the reaction of an organolithium or Grignard reagent with a chlorophosphine. While this compound could potentially be converted into such an organometallic reagent, specific examples of its use to create, for instance, a (2,4-difluorophenyl)trifluoromethyl phosphine ligand are not documented in the available literature.

The hypothetical benefits of such a ligand would be the strong electron-withdrawing effect of the trifluoromethyl and difluoro-substituted phenyl group, which could enhance the Lewis acidity of the metal center and potentially influence the catalytic activity in reactions such as cross-coupling, hydrogenation, or hydroformylation. However, without experimental data, the actual impact on catalyst performance remains speculative.

Future Research Directions and Unresolved Challenges in 2,4 Difluorobenzotrifluoride Chemistry

Development of More Sustainable and Atom-Economical Synthetic Routes

A primary challenge in the broader application of 2,4-Difluorobenzotrifluoride lies in its synthesis. Current industrial processes for related compounds, such as 2,4-dichlorobenzotrifluoride, often rely on multi-step reactions with expensive starting materials. google.com Many synthetic routes for fluorinated aromatics also involve harsh reagents and generate significant waste, posing environmental concerns. google.com

Future research must prioritize the development of more sustainable and atom-economical synthetic pathways. rsc.org This involves exploring novel catalytic systems that can facilitate the direct and selective fluorination and trifluoromethylation of aromatic precursors with higher efficiency. Green chemistry principles should guide this research, aiming to reduce the number of synthetic steps, minimize the use of hazardous solvents and reagents, and maximize the incorporation of reactant atoms into the final product. rsc.org A key goal is to design processes that are not only environmentally benign but also economically viable for large-scale production.

| Research Goal | Key Challenges | Potential Approaches |

| Increase Atom Economy | Multi-step syntheses, use of stoichiometric reagents. | Development of catalytic C-H activation/fluorination, one-pot reactions. |

| Reduce Environmental Impact | Use of toxic and corrosive gases (e.g., HF, Cl2), hazardous solvents. | Catalyst development for using safer fluorinating agents, solvent-free reaction conditions. google.com |

| Lower Production Costs | Expensive starting materials and reagents, high energy consumption. | Designing synthetic routes from cheaper, more abundant feedstocks, improving catalyst turnover numbers. google.com |

Deeper Understanding of Complex Reaction Networks and Precision Selectivity Control

The benzene (B151609) ring of this compound, substituted with two fluorine atoms and a trifluoromethyl group, presents a complex electronic landscape. These substituents exert strong and often competing directing effects on subsequent chemical transformations, making precision selectivity control a significant challenge. Achieving regioselectivity in reactions such as nitration, halogenation, or nucleophilic aromatic substitution is often difficult, leading to mixtures of isomers that require costly and inefficient separation processes.

Future work should focus on gaining a deeper mechanistic understanding of the complex reaction networks associated with this molecule. This requires a combination of advanced experimental and computational techniques. For instance, in situ spectroscopic methods can be employed to observe reactive intermediates and transition states, providing insight into reaction pathways. Concurrently, detailed kinetic studies can help unravel the factors governing reaction rates and selectivity. Mastering control over the reactivity of the molecule is essential for its efficient use as a building block in the synthesis of more complex targets like pharmaceuticals and agrochemicals. trea.comwipo.int

Exploration of Novel Applications in Emerging Technologies and Interdisciplinary Fields

While this compound and its derivatives are recognized as important intermediates in organic synthesis, their full potential in advanced applications remains largely untapped. chemicalbook.comchemicalbook.com The unique combination of lipophilicity, metabolic stability, and electronic properties imparted by the fluorine and trifluoromethyl groups suggests that this scaffold could be valuable in a range of emerging technologies.

Future research should systematically explore novel applications for this compound and its derivatives. Potential areas of investigation include:

Materials Science: Incorporating the this compound moiety into polymers could lead to materials with enhanced thermal stability, chemical resistance, and specific dielectric properties. Its potential use in the synthesis of liquid crystals is also an area of interest.

Pharmaceuticals and Agrochemicals: The structural motif is a key component in various biologically active molecules. nbinno.com Further exploration could lead to the discovery of new therapeutic agents, particularly for conditions like hyperproliferative disorders, or novel pesticides with improved efficacy and environmental profiles. google.com

Advanced Functional Materials: The compound could serve as a building block for organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where the electronic nature of the fluorinated ring could be used to tune material properties.

Advanced Computational Modeling for Predictive Chemistry and Rational Material Design

Computational chemistry offers powerful tools to accelerate research and overcome many of the challenges associated with this compound. By modeling the molecule's electronic structure and behavior, researchers can predict its reactivity and physical properties before undertaking extensive experimental work.

A significant future direction is the use of advanced computational modeling for predictive chemistry and rational material design. Key areas include:

Reactivity Prediction: High-level quantum chemical calculations, such as Density Functional Theory (DFT), can be used to map electrostatic potentials and calculate Fukui indices to predict the most likely sites for electrophilic or nucleophilic attack. This can guide the design of reactions to achieve higher selectivity.

Mechanism Elucidation: Computational modeling can map out entire reaction energy profiles, identifying transition states and intermediates. This provides a detailed understanding of reaction mechanisms, which is crucial for optimizing conditions and overcoming reaction barriers.

Material Design: Techniques like Hirshfeld surface analysis can be used to understand and predict the intermolecular interactions that govern how molecules pack in a solid state. researchgate.net This knowledge is vital for the rational design of crystalline materials, such as pharmaceuticals or organic electronics, with desired physical properties.

| Computational Method | Application Area | Research Objective |

| Density Functional Theory (DFT) | Reactivity Prediction | Mapping electrostatic potential, calculating frontier molecular orbitals to guide regioselective synthesis. |

| Hirshfeld Surface Analysis | Material Design | Analyzing intermolecular interactions (e.g., π-π stacking, hydrogen bonds) for crystal engineering. researchgate.net |

| In Silico Screening | Drug Discovery | Predicting the binding affinity of derivatives to biological targets. |

Comprehensive Environmental Impact Assessment and Development of Remediation Strategies

The high stability of the carbon-fluorine bond, which makes fluorinated compounds desirable for many applications, also raises concerns about their environmental persistence. Highly fluorinated compounds, such as per- and polyfluoroalkyl substances (PFASs), are known for their resistance to degradation, leading to concerns about bioaccumulation and long-term environmental impact. seaj.or.jp The detection of related chlorinated compounds like 2,4-Dichlorobenzotrifluoride in fish highlights the potential for halogenated benzotrifluorides to enter and persist in ecosystems. lookchem.com

Therefore, a critical and unresolved challenge is the comprehensive assessment of the environmental fate and potential toxicity of this compound. Future research must include:

Environmental Fate Studies: Rigorous investigation into the compound's persistence, mobility, and potential for bioaccumulation in soil, water, and air.

Toxicology Assessment: Detailed studies to understand its potential effects on ecosystems and human health.

Development of Remediation Strategies: Given its likely persistence, research into effective methods for its degradation and removal from the environment is essential. This could involve exploring advanced oxidation processes, bioremediation, or plasma-based degradation techniques that can effectively break the stable C-F bonds.

Addressing these environmental aspects is crucial for ensuring the responsible and sustainable use of this compound in any future applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2,4-Difluorobenzotrifluoride, and what key reaction parameters influence yield?

- Answer: Synthesis of this compound typically involves halogen-exchange reactions or electrophilic substitution using fluorinating agents (e.g., HF or DAST). Key parameters include reaction temperature (optimal range: 80–120°C), solvent polarity (non-polar solvents for controlled reactivity), and catalyst selection (e.g., Lewis acids like AlCl₃ for directing substituents). Aryne intermediates, as demonstrated in trifluoromethyl naphthalene synthesis , can also be adapted for fluorinated benzotrifluorides via [2+2] cycloaddition. Yield optimization requires rigorous exclusion of moisture and monitoring of reaction kinetics via GC-MS or HPLC .

Q. How can researchers ensure the purity of this compound during synthesis?

- Answer: Post-synthesis purification involves fractional distillation (for volatile intermediates) or column chromatography (silica gel, hexane/ethyl acetate eluent). Recrystallization using ethanol/water mixtures improves crystalline purity. Analytical validation via ¹⁹F NMR (to confirm fluorine substitution patterns) and mass spectrometry (e.g., NIST-standardized fragmentation patterns ) is critical. Comparative retention times against known fluorinated analogs (e.g., 4-Chlorobenzotrifluoride ) help identify impurities.

Advanced Research Questions

Q. How do fluorine substituents at the 2- and 4-positions affect the electronic properties of benzotrifluoride derivatives in catalytic applications?

- Answer: The electron-withdrawing nature of fluorine substituents alters the aromatic ring’s electron density, enhancing electrophilicity at meta positions. This can be quantified via Hammett constants (σₘ for 2-F: +0.34; σₚ for 4-F: +0.15) or computational studies (DFT calculations of charge distribution). Spectroscopic techniques like UV-Vis (for π→π* transitions) and XPS (binding energy shifts in C 1s spectra) validate these effects. Such modifications influence catalytic activity in cross-coupling reactions, as seen in analogous trifluoromethylated systems .

Q. What strategies can resolve contradictions in reported reaction yields for fluorinated benzotrifluoride derivatives?

- Answer: Contradictions often arise from unaccounted variables (e.g., trace moisture, solvent purity). Systematic scoping reviews and meta-analyses of published protocols (e.g., comparing reagent grades or temperature gradients) can identify critical factors. Reproducibility testing under controlled conditions (e.g., inert atmosphere, standardized equipment) is essential. Tools like Creme Global’s data evaluation frameworks enable statistical analysis of heterogeneous datasets, highlighting outliers and methodological biases.

Q. What analytical techniques are most reliable for characterizing fluorinated aromatic compounds like this compound?

- Answer:

- Structural Elucidation: ¹H/¹⁹F NMR (for substituent positioning), IR spectroscopy (C-F stretching ~1100 cm⁻¹).

- Purity Assessment: GC-MS with electron ionization (EI) for fragmentation patterns ; HPLC with UV detection (λ = 254 nm).

- Surface Analysis: X-ray crystallography (for crystalline derivatives) or SEM-EDS (elemental mapping).

Cross-referencing with databases like PubChem ensures consistency in spectral assignments.

Q. What are the critical safety considerations when handling this compound in laboratory settings?

- Answer:

- Personal Protective Equipment (PPE): Fluorinated compounds require nitrile gloves, face shields, and fume hoods (≥0.5 m/s airflow) due to potential toxicity .

- Spill Management: Neutralize spills with sodium bicarbonate, followed by adsorption via vermiculite.

- Waste Disposal: Segregate halogenated waste in designated containers; incineration at >1100°C ensures complete decomposition.

Safety protocols should align with OSHA/REACH guidelines, with regular audits of storage conditions (e.g., inert gas storage for air-sensitive derivatives).

Methodological Guidance

- Data Validation: Use EPA DSSTox or ECHA databases for physicochemical property verification.

- Synthetic Optimization: Employ DoE (Design of Experiments) to evaluate interactions between variables (e.g., solvent polarity vs. catalyst loading).

- Literature Review: Follow Arksey & O’Malley’s scoping framework to systematically map existing studies and identify research gaps.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.